6-(Aminomethyl)-5-chloropyridin-2-amine

Medicinal Chemistry Synthetic Chemistry Building Block Selection

Researchers requiring a 2,6-diaminopyridine core for kinase inhibitor programs often encounter substitution limitations with mono-amine chloropyridine analogs. 6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1240527-47-2) resolves this with three orthogonal reactive handles-aromatic 2-amine, aliphatic 6-aminomethyl, and 5-chloro-enabling sequential derivatization without cross-reactivity. • Privileged scaffold for CDK, JAK2 kinase inhibitor pharmacophores • 1,6-relationship enables cyclization to imidazo-pyridine & pyrazolo-pyridine systems • Orthogonal protection for parallel SAR library synthesis • 95% purity; not DOT/IATA hazardous; shipped ambient

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 1240527-47-2
Cat. No. B1520458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-5-chloropyridin-2-amine
CAS1240527-47-2
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)CN)N
InChIInChI=1S/C6H8ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3,8H2,(H2,9,10)
InChIKeyCMWCAYSYSPTLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-5-chloropyridin-2-amine Identity & Procurement


6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1240527-47-2) is a substituted pyridine derivative characterized by a 2-amine group, a 5-chloro substituent, and a 6-aminomethyl moiety on the aromatic ring . The compound possesses a molecular formula of C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . It is primarily utilized as a versatile small molecule scaffold and research chemical building block, serving as an intermediate in the synthesis of more complex heterocyclic structures . The combination of three distinct functional groups—a primary aromatic amine, a primary aliphatic amine, and an aryl chloride—provides three orthogonal reactive handles that distinguish it from simpler chloropyridine building blocks with fewer functionalization points [1]. While direct quantitative biological activity data for this exact compound remains limited in the peer-reviewed literature, its procurement is driven by its utility as a synthetic intermediate with a unique substitution pattern that enables specific vector geometries in drug-like molecule design .

Core Scaffold

2,6-Diaminopyridine core provides access to reported kinase inhibitor chemotypes

Reactive Handles

Three orthogonal groups (aromatic amine, aliphatic aminomethyl, aryl chloride) support sequential derivatization

Cyclization Geometry

1,6-Aminomethyl substitution enables intramolecular cyclization to fused heterocycles

Why Simple Chloropyridine Analogs Fail to Substitute 6-(Aminomethyl)-5-chloropyridin-2-amine


The procurement of 6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1240527-47-2) cannot be generically substituted by more common chloropyridine analogs such as 2-(aminomethyl)-5-chloropyridine (CAS 67938-76-5) or 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1) due to fundamental differences in substitution pattern and resulting chemical behavior . The target compound is a 2,6-diaminopyridine derivative bearing a 5-chloro substituent, whereas the common analogs are mono-amine compounds with different chlorine and aminomethyl group positioning . This specific 2,6-substitution pattern is a privileged scaffold in kinase inhibitor design and other pharmaceutical applications where a specific vector geometry and hydrogen-bonding pattern are required for target engagement [1]. Substituting a mono-amine analog for this dual-amine scaffold would eliminate one critical reactive handle for further derivatization or abolish a key pharmacophoric interaction, thereby rendering the synthetic route non-viable or the resulting molecule biologically inactive [2]. The unique combination of functional groups on this compound enables synthetic pathways not accessible with simpler chloropyridine building blocks .

Attribute
This Compound
Common Mono-Amine Analogs
Amine functionality
Dual amine (2-NH₂, 6-CH₂NH₂)
Single amine; reduces available derivatization sites
Scaffold class
2,6-Diaminopyridine
Mono-aminopyridine; may not replicate bidentate hinge-binding geometry
Synthetic access
Orthogonal protection possible
Limited sequential derivatization; may require longer synthetic routes

6-(Aminomethyl)-5-chloropyridin-2-amine Procurement Differentiation Evidence


Functional Group Count vs. Mono-Amine Analogs

6-(Aminomethyl)-5-chloropyridin-2-amine possesses three orthogonal reactive functional groups (aromatic 2-amine, aliphatic 6-aminomethyl, and 5-chloro) compared to two functional groups in common mono-amine analogs such as 2-(aminomethyl)-5-chloropyridine (CAS 67938-76-5) or 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1) . This structural difference translates to distinct synthetic utility, as the target compound provides an additional reactive handle for sequential or orthogonal derivatization strategies .

Functional Group Count
Data to verify
Target3 reactive groups (2-NH₂, 6-CH₂NH₂, 5-Cl)
Comparator2 reactive groups (e.g., 2-CH₂NH₂, 5-Cl)
Additional handle supports sequential derivatization
Structural analysis; synthesis validation recommended
Medicinal Chemistry Synthetic Chemistry Building Block Selection

Aminomethyl Positional Isomer Comparison

Among chloropyridine aminomethyl isomers, the substitution pattern significantly impacts molecular geometry and potential binding interactions. 6-(Aminomethyl)-5-chloropyridin-2-amine presents a unique vector arrangement where the aminomethyl group at position 6 is adjacent to the ring nitrogen (position 1), creating a specific 1,6-relationship that differs fundamentally from the 1,2-relationship in 2-(aminomethyl)-5-chloropyridine or the 1,5-relationship in 5-(aminomethyl)-2-chloropyridine . This positional difference alters both the electronic distribution and the spatial orientation of the aminomethyl group relative to the pyridine nitrogen [1].

Aminomethyl Position
Class-level
Target6-aminomethyl (1,6-disubstituted)
Comparator2- or 5-aminomethyl isomers
Alters vector geometry for hinge-binding interactions
Class-level inference from SAR studies
Kinase Inhibitor Design Structure-Activity Relationship Heterocyclic Chemistry

2,6-Diaminopyridine Core vs. Alternative Diamine Cores

6-(Aminomethyl)-5-chloropyridin-2-amine contains a 2,6-diaminopyridine core, which is a validated pharmacophore in multiple kinase inhibitor programs, including cyclin-dependent kinase (CDK) inhibitors and JAK2 inhibitors [1]. This core structure is explicitly claimed in patent literature as critical for antiproliferative activity, with the 2,6-substitution pattern providing a specific hydrogen-bonding arrangement that engages the kinase hinge region [2]. In contrast, mono-amine chloropyridine building blocks lack the second amine required for this bidentate hinge-binding interaction, while alternative diamine substitution patterns (e.g., 2,4-diaminopyridine or 2,5-diaminopyridine) provide different binding geometries [3].

Diaminopyridine Core
Class-level
Target2,6-Diaminopyridine (amine at 2, aminomethyl at 6)
ComparatorMono-amine or 2,4-diaminopyridine cores
Confers distinct hinge-binding geometry
Based on patent disclosures
Kinase Inhibitor CDK Inhibitor Pharmaceutical Intermediates

Chlorine Substituent Position: 5-Chloro vs. Alternatives

The 5-chloro substituent in 6-(Aminomethyl)-5-chloropyridin-2-amine occupies a specific position on the pyridine ring that influences both electronic properties and potential halogen bonding interactions. The 5-position (meta to the ring nitrogen) provides distinct electronic effects compared to chlorine at the 2-, 3-, 4-, or 6-positions . In the context of the 2,6-diaminopyridine scaffold, the 5-chloro substituent is positioned to modulate the pKa of the adjacent amine groups while providing a hydrophobic contact surface in potential protein-ligand interactions [1].

Chlorine Position
Class-level
Target5-Cl (meta to N, σm ~0.37)
Comparator3-, 4-, or 6-Cl isomers
Modulates electronic effects and halogen bonding potential
Hammett class-level inference
Halogen Bonding Medicinal Chemistry SAR Optimization

Commercial Availability and Purity Comparison

6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1240527-47-2) is commercially available from multiple suppliers with a standard minimum purity specification of 95% . In comparison, the structurally related but functionally distinct analog 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) is available at 97% purity from certain suppliers, reflecting differences in synthetic accessibility and purification characteristics . The target compound is primarily offered in research quantities (mg to g scale), consistent with its application as a specialized building block rather than a bulk commodity chemical .

Purity Specification
Data to verify
Targetmin. 95% purity
Comparator5-aminomethyl isomer min. 97% purity
Typical for specialized building block; additional purification may be needed
Supplier datasheet; verification recommended
Procurement Building Block Sourcing Research Chemical Supply

6-(Aminomethyl)-5-chloropyridin-2-amine Key Applications


2,6-Diaminopyridine Kinase Inhibitor Scaffolds

This compound serves as a strategic starting material for the construction of kinase inhibitor candidates containing a 2,6-diaminopyridine core, a validated pharmacophore in CDK, JAK2, and other kinase inhibitor programs [1]. The dual amine functionality provides two distinct points for sequential derivatization, while the 5-chloro substituent can be retained for halogen bonding interactions or subsequently functionalized via cross-coupling chemistry . Procurement of this specific building block enables direct access to this privileged chemotype without requiring de novo construction of the 2,6-diaminopyridine core from simpler precursors [1].

Orthogonally Protected Intermediates for Library Synthesis

The presence of three chemically distinct reactive groups (aromatic amine, aliphatic amine, and aryl chloride) on 6-(aminomethyl)-5-chloropyridin-2-amine enables orthogonal protection strategies for parallel library synthesis . The aromatic 2-amine and aliphatic 6-aminomethyl group exhibit different reactivity profiles toward common protecting groups and coupling reagents, allowing sequential functionalization without cross-reactivity . This property is particularly valuable in medicinal chemistry campaigns where diverse compound libraries are required for SAR exploration [2].

Imidazo-Pyridine and Fused Heterocycle Synthesis

The 1,6-relationship between the pyridine nitrogen and the 6-aminomethyl group in this compound provides an ideal geometry for cyclization reactions to form fused heterocyclic systems, including imidazo-pyridine and pyrazolo-pyridine derivatives . This specific substitution pattern enables intramolecular cyclization pathways that are not accessible with 2-aminomethyl or 5-aminomethyl positional isomers . Such fused heterocycles represent important structural motifs in pharmaceutical agents and agrochemical compounds [2].

Aminohalopyridine Agrochemical Intermediates

The compound belongs to a class of substituted aminohalopyridines that have demonstrated utility in agrochemical applications, particularly as intermediates in the synthesis of herbicides and plant growth regulators [2]. The 5-chloro substituent and 2,6-diamine substitution pattern align with structural motifs described in patent literature for herbicidal compositions [3]. While the parent compound may not possess direct herbicidal activity, its use as an intermediate in the preparation of more complex chloropyridine-based agrochemicals is supported by class-level precedent [2].

Application
Selection Property
Validation Focus
2,6-Diaminopyridine kinase inhibitor scaffolds
Orthogonal reactive handles for sequential derivatization
Access to bidentate hinge-binding motifs (class-level kinase chemotype)
Orthogonally protected library synthesis
Differential amine reactivity (aromatic vs. aliphatic)
Sequential functionalization without cross-reactivity
Imidazo-pyridine and fused heterocycle synthesis
1,6-Aminomethyl substitution geometry
Intramolecular cyclization pathway feasibility
Aminohalopyridine agrochemical intermediates
Chloropyridine scaffold with 2,6-diamine pattern
Herbicidal composition intermediate (class-level precedent)

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